Bromomethane

Catalog No.
S585739
CAS No.
74-83-9
M.F
CH3B
M. Wt
94.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromomethane

CAS Number

74-83-9

Product Name

Bromomethane

IUPAC Name

bromomethane

Molecular Formula

CH3B

Molecular Weight

94.94 g/mol

InChI

InChI=1S/CH3Br/c1-2/h1H3

InChI Key

GZUXJHMPEANEGY-UHFFFAOYSA-N

SMILES

CBr

Solubility

2 % (NIOSH, 2016)
0.16 M
In water, 15,200 mg/L at 25 °C
In water, 18.5 g/L at 20 °C
In water, 13.4 g/L at 25 °C
Slightly soluble in water
Readily soluble in lower alcohols, ethers, esters, ketones, halogenated hydrocarbons, aromatic hydrocarbons, carbon disulfide
Freely soluble in alcohol, chloroform, ether, benzene, carbon tetrachloride, carbon disulfide
Miscible with ethanol, ethyl ether, chloroform. carbon disulfide
15.2 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 1.5
2%

Synonyms

(mono)bromomethane;1-Bromomethane;ai3-01916;Brommethan;Brom-methan;Brom-O-gas;bromo-gas;brom-o-gasmethylbromidesoilfumigant

Canonical SMILES

CBr
  • Organic synthesis: Bromomethane served as a methylating agent in organic chemistry, introducing a methyl group (CH₃) to various organic molecules. This application contributed to the synthesis of diverse compounds, including pharmaceuticals, agrochemicals, and polymers [].
  • Fumigation in research studies: Due to its ability to effectively control pests like insects, nematodes, and fungi, bromomethane was employed in some controlled research environments to maintain sterile conditions, particularly in studies involving plants, soil, and stored materials [].
  • Safety concerns: Bromomethane is highly toxic and poses significant health risks upon inhalation, even at low concentrations. This necessitates stringent safety protocols and specialized equipment, making its use in research settings increasingly impractical and discouraged.
  • Environmental impact: Bromomethane is classified as a potent ozone-depleting substance (ODS). International agreements like the Montreal Protocol have significantly restricted its production and use due to its detrimental effect on the Earth's protective ozone layer.

Current Research Applications (Limited)

While the historical applications mentioned above are no longer widely practiced, there are some ongoing research efforts involving bromomethane, albeit under very specific and controlled conditions and with strict regulations:

  • Atmospheric studies: Due to its presence in the atmosphere, bromomethane is still studied to understand its role in atmospheric chemistry and its potential impact on climate change.
  • Development of alternatives: Research is ongoing to develop safer and more environmentally friendly alternatives to bromomethane for fumigation purposes in both agricultural and research settings.

Bromomethane, commonly known as methyl bromide, is an organobromine compound with the molecular formula CH₃Br. It is a colorless, odorless gas at room temperature and a volatile liquid below its boiling point of 3.56°C (38.41°F). Methyl bromide is recognized for its high toxicity and is classified as an ozone-depleting substance, primarily due to its ability to release bromine radicals in the atmosphere, which are significantly more harmful to stratospheric ozone than chlorine .

  • Acute Toxicity: Bromomethane is highly toxic by inhalation, causing respiratory and neurological damage [].
  • Ozone Depletion: Bromomethane is a regulated ozone-depleting substance due to its ability to react with and destroy ozone in the stratosphere [].
, including:

  • Hydrolysis: Reacts slowly with water to produce methyl alcohol and hydrobromic acid:
    CH3Br+H2OCH3OH+HBr\text{CH}_3\text{Br}+\text{H}_2\text{O}\rightarrow \text{CH}_3\text{OH}+\text{HBr}
  • Methylation: Acts as a methylating agent in organic synthesis, where it can transfer a methyl group to nucleophiles.
  • Reactivity with Strong Bases: Can produce flammable products when mixed with strong bases like sodium hydroxide or potassium hydroxide .

Bromomethane exhibits significant biological activity, primarily toxic effects on living organisms. Acute exposure can lead to:

  • Respiratory Irritation: Symptoms include cough, chest tightness, and pulmonary edema.
  • Neurological Effects: High concentrations can cause tremors, convulsions, and even brain damage.
  • Dermal Reactions: Contact can result in severe irritation or burns on the skin and eyes .

The compound has also been shown to disrupt cellular processes by methylating sulfhydryl groups in enzymes, leading to reduced glutathione levels and cellular dysfunction .

Bromomethane can be synthesized through several methods:

  • Direct Halogenation: Treating methanol with bromine in the presence of sulfur or hydrogen sulfide:
    6CH3OH+3Br2+S6CH3Br+2H2O+H2SO46\text{CH}_3\text{OH}+3\text{Br}_2+\text{S}\rightarrow 6\text{CH}_3\text{Br}+2\text{H}_2\text{O}+\text{H}_2\text{SO}_4
  • Biological Production: Certain marine organisms produce bromomethane naturally, estimated at around 56,000 tonnes annually .
  • Chemical Intermediate Reactions: It can also be produced as a byproduct in various industrial chemical processes.

Bromomethane has several applications:

  • Pesticide and Fumigant: Used extensively for soil fumigation and pest control in agricultural settings.
  • Chemical Intermediate: Serves as a precursor in the synthesis of pharmaceuticals and other chemicals.
  • Fire Extinguishing Agent: Historically used in specialty fire extinguishers due to its non-conductive properties .

Despite its utility, many of these applications have been restricted or banned due to health and environmental concerns.

Studies on bromomethane interactions reveal significant health risks associated with exposure:

  • Acute Toxicity: Inhalation of high concentrations can lead to severe neurological and respiratory effects.
  • Chronic Exposure Risks: Long-term exposure may result in liver damage, neuropsychiatric disorders, and potential carcinogenic effects .
  • Environmental Impact: As an ozone-depleting substance, its release into the atmosphere poses significant risks for global environmental health.

Bromomethane shares similarities with other halomethanes. Here are some comparable compounds:

Compound NameMolecular FormulaBoiling Point (°C)Toxicity Level
ChloroformCHCl₃61.2Moderate
DichloromethaneCH₂Cl₂39.6Moderate
IodomethaneCH₃I42High
TrichloromethaneCCl₃H61.2High

Uniqueness of Bromomethane

Bromomethane is unique among these compounds due to its specific role as a methylating agent and its significant environmental impact as an ozone-depleting substance. Its high toxicity levels also distinguish it from less harmful halogenated compounds like dichloromethane or chloroform, which are still used in various applications despite their own health risks .

Physical Description

Methyl bromide appears as colorless highly toxic volatile liquid or a gas. Boiling point 3.56°C (38.41°F). Usually odorless, but has a sweetish chloroform-like odor at high concentrations. Used as an insecticide, a rodenticide, a fumigant, a nematocide, a chemical intermediate and as a fire extinguishing agent. (EPA, 1998)
GasVapor
Liquid
ODOURLESS COLOURLESS COMPRESSED LIQUEFIED GAS.
Colorless gas with a chloroform-like odor at high concentrations.
Colorless gas with a chloroform-like odor at high concentrations. [Note: A liquid below 38°F. Shipped as a liquefied compressed gas.]

Color/Form

Colorless, transparent, easily liquified gas or volatile liquid
Colorless gas [Note: A liquid below 38 degrees F. Shipped as a liquefied compressed gas].

XLogP3

1

Boiling Point

38.4 °F at 760 mm Hg (EPA, 1998)
3.5 °C
3.4 °C
4 °C
38°F

Flash Point

None (EPA, 1998)
194 °C /Open cup vs closed cup not specified/
194 °C
NA (Gas)

Vapor Density

3.27 (EPA, 1998) (Relative to Air)
3.27 at 20 °C (Air = 1)
Relative vapor density (air = 1): 3.3
3.36

Density

1.73 at 32 °F (EPA, 1998)
1.6755 g/cu cm at 20 °C
Relative density (water = 1): 1.7 (liquid, 0 °C)
1.73 (liquid at 32°F)
1.73 (Liquid at 32°F)
3.36(relative gas density)

LogP

1.19 (LogP)
log Kow = 1.19
1.19

Odor

Usually odorless; sweetish, chloroform-like odor at high concentrations
Methyl bromide has practically no odor or irritating effects in low concentration and therefore does not provide any warning of physiologically dangerous concentrations.

Melting Point

-136 °F (EPA, 1998)
-93.7 °C
-93.7°C
-94 °C
-137°F

UNII

9V42E1Z7B6

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H420: Harms public health and the environment by destroying ozone in the upper atmosphere [Warning Hazardous to the ozone layer]

Use and Manufacturing

IDENTIFICATION: Methyl bromide, also called bromomethane, is a colorless gas or liquid. It can be odorless or have slight sweet odor. It has a burning taste. It is slightly soluble in water. Methyl bromide is an ozone-depleting substance (ODS) which damage the earth's ozone layer. It is found in oceans, where it is produced by algae and seaweed. It is also produced from burning organic material from plants and animals. USE: Methyl bromide is used as a soil fumigant in agriculture to sterilize soil and to control bugs, fungi, rodents, etc. It is also used in removing oils from wool, nuts and seeds. Because it damages ozone, its use is restricted. It had been used as a refrigerant and an ingredient in fire extinguishers. EXPOSURE: Workers who use methyl bromide may breathe in mists or have direct skin contact. The general population may be exposed to extremely low amounts when breathing in air. If methyl bromide is released to the environment, it will gradually be broken down in air. It is not expected to be broken down by sunlight in the troposphere. Methyl bromide will reach the stratosphere where it will react with ozone and is broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move through soil and will break down quickly in soil from contact with moisture. Methyl bromide will breakdown in water. It will not be broken down by microorganisms and is not expected to build up in fish. RISK: Methyl bromide vapors are irritating to the skin, and skin burns can occur with direct contact with methyl bromide liquid. The lungs and the nervous system are the primary targets of methyl bromide toxicity in humans. Nausea, vomiting, weakness, and headache were reported in workers exposed to low levels in air. Build-up of fluid in the lungs, pain, incoordination, inability to focus, fever, convulsions, paralysis, coma, and death have also been reported. Damage to multiple organs including the heart, stomach and gastrointestinal tract, liver, kidneys, gall bladder, thymus and spleen were observed in laboratory animals following moderate to high oral doses of methyl bromide. Damage to tissues in the nose, lungs, liver, spleen, and brain, decreased bodyweights, and damage to the testes and nervous system were reported in laboratory animals exposed to moderate to high levels air. Birth defects were observed in the offspring of some laboratory animals exposed to methyl bromide in air during pregnancy, but only at levels that were also toxic to the mothers. No evidence of abortion was observed in laboratory animals exposed to moderate-to-high methyl bromide vapors during pregnancy. Data on the potential for methyl bromide to cause infertility were not available. Stomach tumors were induced in some laboratory animals following repeated oral exposure to methyl bromide in one study. Pituitary tumors were induced in some laboratory animals following lifetime inhalation exposure to methyl bromide in one study. Tumors were not induced in other studies of laboratory animals following lifetime inhalation or oral exposure to methyl bromide. The U.S. EPA IRIS program and The International Agency for Research on Cancer determined that methyl bromide is not classifiable as to human carcinogenicity due to inadequate human and animal data. The potential for methyl bromide to cause cancer in humans has not been assessed by or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

MeSH Pharmacological Classification

Noxae

Vapor Pressure

1420 mm Hg at 68 °F (EPA, 1998)
1.62e+03 mmHg
1620 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 1893
1420 mmHg
1.9 atm

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

74-83-9

Wikipedia

Methyl bromide

Biological Half Life

Uptake of methyl bromide and pathways for excretion of (14)C were investigated in male Fischer 344 rats after nose only inhalation of 50, 300, 5700, or 10,400 nmol (1.6 to 310 ppm) of (14)C methyl bromide/L of air for 6 hr. ... 85% was exhaled with a half-life of 4 hr, and the remaining 15% was exhaled with a half-life of 17 hr.

Use Classification

Chemical Classes -> Volatile organic compounds
Hazardous Air Pollutants (HAPs)
Agrochemicals -> Fungicides, Herbicides, Insecticides, Nematicides
Health Hazards -> Mutagens

Methods of Manufacturing

The commercial manufacture of bromomethane is based on the reaction of hydrogen bromide with methanol. The hydrogen bromide used can be generated in situ from bromine and a reducing agent. A new continuous process for the production of bromomethane from methanol and aqueous HBr in the presence of a silica supported heteropolyacid catalyst has recently been described. Bromomethane can also be coproduced with other organic bromine compounds by the reaction of the solvent methanol with hydrogen bromide that is formed as byproduct. The processes include coproduction of bromomethane with bromostyrenes, tribromophenol, and especially tetrabromobisphenol A.
Bromomethane ... is produced from methanol and hydrogen bromide, which is generated in situ from bromine and a reducing agent like sulfur or hydrogen sulfide. The commercial process is conducted by continuously feeding streams of liquid bromine, elemental sulfur, and methanol to a reactor maintained at 75-85 °C under a slight positive pressure. Methyl bromide vapor (99% purity) is continuously withdrawn from the reactor overhead system and scrubbed free of dimethyl ether by contacting the gas with a sulfuric acid scrubber. ... By operating at a higher temperature and pressure than described in other similar processes, this process allows for good control of the exothermic reaction, retards the formation of dimethyl ether, and produces methyl bromide in high yield and purity.
Methyl bromide can also be coproduced with other useful organic bromine compounds by the reaction of methanol solvent with byproduct hydrogen bromide. Thus, when a solution of phenol in methanol is reacted with bromine, aromatic substitution produces a 96% yield of the flame retardant intermediate, 2,4,6-tribromophenol, and hydroxyl substitution of the solvent produces methyl bromide in 34% yield. The flame retardant tetrabromo-bisphenol-A and methyl bromide are obtained in 95% and 61% yields, respectively, by the similar bromination of bisphenol- A in methanol. Even though methyl bromide yields are much less than theory because of the equilibrium ... favorable economics are achieved because less methanol and HBr need to be recovered, and a saleable coproduct is produced.
Action of bromine on methanol in the presence of phosphorus, with subsequent distillation.

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Pharmaceutical and medicine manufacturing
Methane, bromo-: ACTIVE
Methyl bromide was introduced as a pesticide in 1932 and first registered in the U.S. in 1961. Under the Clean Air Act and the Montreal Protocol on Substances that Deplete the Ozone Layer, as of January 1, 2005, U.S. production and import of methyl bromide is banned, except for uses that qualify for (1) a critical use exemption (CUE), (2) a QPS /quarantine and preshipment/ exemption, or (3) an emergency exemption.
USA: Use was phased out over a period ending 2005 as a result of Montreal Protocol. EPA is allowing critical use exemptions where alternatives do not exist. In 2010, EPA is providing for import or production of 1956 metric tons for crtitical use needs. Another 1028 metric tons of "critical stock" was made available to producers, importers and distributors, if the methyl bromide was produced before 2005.
Outside USA: Under the Montreal Protocol, use in developed (industrialized) countries is to be completely eliminated in 2005. In developing (non-industrial) countries, use to be completely eliminated in 2015.
The nonagricultural uses of bromomethane (i.e., its use in organic synthesis) are not restricted, if the compound is destroyed during the reaction.

Analytic Laboratory Methods

Method: NIOSH 2520, Issue 3; Procedure: gas chromatography, atomic emission detection; Analyte: methyl bromide; Matrix: air; Detection Limit: 16.6 ug/sample.
Method: OSHA PV2040; Procedure: gas chromatography using a flame ionization detector; Analyte: methyl bromide; Matrix: air; Detection Limit: 0.19 ppm (0.74 mg/cu m).
Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: methyl bromide; Matrix: validated for treated drinking water, wastewater, and ground water; Detection Limit: 0.19 ug/L.
Method: EPA-EAD 601; Procedure: gas chromatography with electrolytic conductivity or microcoulometric detector; Analyte: methyl bromide; Matrix: municipal and industrial discharges; Detection Limit: 1.18 ug/L.
For more Analytic Laboratory Methods (Complete) data for Methyl bromide (17 total), please visit the HSDB record page.

Clinical Laboratory Methods

Matrix: Serum, plasma & blood. Sample prepn: Analyze 5-ml sample directly. Assay procedure: Neutron activation analysis. Limit of detection: < 5 ug/g. /From table/
Determination of bromide contents in blood and hair of workers exposed to methyl bromide by radioactivity analysis method.

Storage Conditions

Poison gas. Color Code-Blue: Health Hazard/ Poison: Store in a secure poison location. Prior to working with this chemical you should be trained on its proper handling and storage. Before entering confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. Store in well-ventilated area away from direct sunlight. Maintain temperature below 40 °C; avoid heat sources. Protect against physical damage. A regulated, marked area should be established where this chemical is handled, used, or stored in compliance with OSHA Standard 1910.1045.
Keep container tightly closed in a dry and well-ventilated place. Contents under pressure. Refrigerate before opening. Storage class (TRGS 510): Gases.
Fireproof if in building. Separated from strong oxidants, aluminum and cylinders containing oxygen. Cool. Ventilation along the floor.
Store away from heat or flame since contents are pressureized.
Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred for cylinders. Isolate from active metals.

Interactions

After exposure to 63, 125, 188, or 250 ppm methyl bromide for eight hours in rats, concentrations as low as 63 ppm enhanced the sleep-inducing potency of thiopental, but methyl bromide exerted no effect on thiopental metabolism. The body temperature and body weight gain were decreased at exposure to concentrations of 125 ppm or higher, and locomotor activity was reduced at 188 ppm or higher. These effects were reversible; 24 hr after the exposure, locomotor activity and body temperature were almost the same as in control rats.

Stability Shelf Life

Stable under recommended storage conditions.
Heat /contributes to instability/.
Hydrolyzed very slowly in water, more rapidly in alkaline media.
Decomp in water with half-life of 67.8 hr @ 100 °C ...

Dates

Modify: 2023-08-15

Variations in methyl bromide concentration with distance and time during quarantine fumigation

Min-Goo Park, Young-Seoub Hong, Chung Gyoo Park, Dong-Chul Gu, Hyoung-Ho Mo
PMID: 34105044   DOI: 10.1007/s10661-021-09154-3

Abstract

Methyl bromide (MB) is a highly toxic and ozone-depleting substance and should be replaced. Worker exposure to high MB concentrations during fumigation has been previously reported. However, variations in MB concentration as a function of distance from fumigated objects or of time after degassing have not been reported so far. In this study, air samples were collected at various distances from fumigated objects (oranges, wood in containers, and wood in tarpaulin) during injection and degassing and analyzed via gas chromatography according to the Occupational Safety and Health Agency method. In addition, MB concentrations were directly measured over time using a gas detector during degassing. Non-linear regression analysis of the logarithmically transformed data indicated a clear decrease in MB concentration with distance as well as time. Non-linear regression models were constructed to describe the decrease in MB concentration with distance from the objects and with time during degassing (P < 0.05 for all models). The results of this study could aid in establishing appropriate safety guidelines, and hence, in preventing risks related to MB exposure.


Effect of chemical alternatives to methyl bromide on soil-borne disease incidence and fungal populations in Spanish strawberry nurseries: A long-term study

Maria Villarino, Inmaculada Larena, Paloma Melgarejo, Antonieta De Cal
PMID: 32896102   DOI: 10.1002/ps.6077

Abstract

Chloropicrin (PIC) mixtures of 1,3-dichloropropene and chloropicrin (DD:PIC), dazomet, and metam sodium (MS) have been applied as chemical alternatives to methyl bromide (MB) in Spanish strawberry nurseries since MB was banned as a soil fumigant in 2005. These chemical alternatives were applied to soil in two Spanish strawberry nurseries between 2003 and 2017 to test their efficacy against the main crown and root disease and soil fungal populations in comparison with the use of MB and PIC (MB:PIC). These chemicals were applied at several doses with different application methods under plastic films. Crown and root disease incidence was calculated as the percentage of plants with symptoms caused by soil-borne pathogens. Soil fungal populations were estimated as colony forming units per gram of dry soil.
All chemicals significantly reduced soil-borne fungal disease incidence and fungal population in both nurseries over the years. Phytophthora cactorum and Fusarium spp. were the main pathogens causing soil-borne diseases, followed by Verticillium spp. MB:PIC remained the treatment that best controlled P. cactorum. MS and DD:PIC controlled Fusarium disease to a lesser extent than MB:PIC and dazomet in both nurseries. MB:PIC and PIC were the two treatments that most reduced Verticillium spp. The population of Verticillium spp. declined and the presence of other species such as Colletotrichum spp. and Rhizoctonia spp. was minimal during the study.
Chemicals are necessary to obtain healthy strawberry plants. The use of chemical alternatives to MB has resulted in changes in the incidence of soil-borne diseases and soil fungal populations in strawberry nurseries. Dazomet was an effective alternative to MB as a soil-borne disease control, except against Verticillium spp. MB alternatives in strawberry nursery soils have caused Fusarium spp. to displace Verticillium spp.


Chronic methyl bromide toxicity is ameliorated by haemodialysis

Nicole W M Khor, Kirsten S Hepburn, Angela L Chiew, Ernest Somerville, Milton Micallef, Alexandra T K Lee, Zoltán H Endre
PMID: 32141207   DOI: 10.1111/imj.14757

Abstract

Methyl bromide is an odourless, colourless, highly volatile gas, primarily used in fumigation. It can cause significant neurotoxicity, especially with chronic exposure. Haemodialysis has been used in acute toxicity, but its utility in chronic exposure has never been reported. We report the use of haemodialysis in a 20-year-old man with chronic methyl bromide toxicity affecting the optic nerves, brain and spinal cord. The patient underwent eight haemodialysis sessions with improvement in plasma bromine concentration, half-life and marked clinical recovery. The case demonstrates the utility of haemodialysis in the treatment of chronic methyl bromide toxicity.


Heart Rate Variability Analysis in Workers Exposed to Methyl Bromide as a Quarantine Treatment

Jungmi Choi, Young-Seoub Hong, Wonseok Cha, Hyoung-Ho Mo, Min-Goo Park
PMID: 33177473   DOI: 10.1097/JOM.0000000000002083

Abstract

To determine whether methyl bromide (MB) fumigation work for plants imported in Korea affects workers' health by assessing heart rate variability (HRV).
We measured HRV indices (TP, VLF, LF, HF, HR, SDNN, pNN50 and HRV-index) and urinary bromide ion (Br-) in 62 fumigators (study group) and 34 inspectors (the control group) before and after fumigation work. In addition, the relationship between Br- concentration and HRV indices was analysed.
The fumigators' post-work HRV indices and Br- level were changed compared with their pre-work values (P < 0.001). Conversely, inspectors' values were not shown a difference before and after work. The HRV indices in all subjects were negatively correlated with the Br- levels (P < 0.05).
Fumigators with high Br- concentrations and low post-work HRV indices following MB fumigation work experienced adverse effects on their autonomic nervous systems.


Impact of the Cathode Pt Loading on PEMFC Contamination by Several Airborne Contaminants

Jean St-Pierre, Yunfeng Zhai
PMID: 32120973   DOI: 10.3390/molecules25051060

Abstract

Proton exchange membrane fuel cells (PEMFCs) with 0.1 and 0.4 mg Pt cm
cathode catalyst loadings were separately contaminated with seven organic species: Acetonitrile, acetylene, bromomethane, iso-propanol, methyl methacrylate, naphthalene, and propene. The lower catalyst loading led to larger cell voltage losses at the steady state. Three closely related electrical equivalent circuits were used to fit impedance spectra obtained before, during, and after contamination, which revealed that the cell voltage loss was due to higher kinetic and mass transfer resistances. A significant correlation was not found between the steady-state cell voltage loss and the sum of the kinetic and mass transfer resistance changes. Major increases in research program costs and efforts would be required to find a predictive correlation, which suggests a focus on contamination prevention and recovery measures rather than contamination mechanisms.


Strawberries at the Crossroads: Management of Soilborne Diseases in California Without Methyl Bromide

Gerald J Holmes, Seyed Mojtaba Mansouripour, Shashika S Hewavitharana
PMID: 32075499   DOI: 10.1094/PHYTO-11-19-0406-IA

Abstract

Strawberry production has historically been affected by soilborne diseases such as Verticillium wilt. This disease was a major limiting factor in strawberry production in California in the 1950s and was the main reason that preplant soil fumigation with methyl bromide (MB) was developed in the late 1950s. MB fumigation was so successful that over 90% of the commercial strawberry fruit production in California utilized this technique. However, MB was subsequently linked to ozone depletion, and its use was phased out in 2005. The California strawberry industry was awarded exemption to the full phase-out until 2016, when all MB use in strawberry fruit production was prohibited. MB use continues in strawberry nurseries under an exemption to prevent spread of nematodes and diseases on planting stock. This review examines the impact of the MB phase-out on the California strawberry industry and evaluates the outlook for the industry in the absence of one of the most effective tools for managing soilborne diseases. New soilborne diseases have emerged, and historically important soilborne diseases have reemerged. Registration of new fumigants has been difficult and replacement of MB with a new and effective alternative is unlikely in the foreseeable future. Thus, crop losses due to soilborne diseases are likely to increase. Host plant resistance to soilborne diseases has become a top priority for strawberry breeding programs, and cultivars are increasingly selected for their resistance to soilborne diseases. The intelligent integration of a variety of management tactics is necessary to sustain strawberry production in California.


Insight Into the Formation Paths of Methyl Bromide From Syringic Acid in Aqueous Bromide Solutions Under Simulated Sunlight Irradiation

Hui Liu, Tong Tong, Yingying Pu, Bing Sun, Xiaomei Zhu, Zhiyu Yan
PMID: 32245114   DOI: 10.3390/ijerph17062081

Abstract

Methyl bromide (CH
Br) is one of the largest natural sources of bromine in the stratosphere, where it leads to ozone depletion. This paper reported the photochemical production of CH
Br from syringic acid (SA) that has been used as an environmentally relevant model compound for terrestrially-derived dissolved organic matter. The formation of CH
Br increased with the increase of bromide ion concentration ranging from 0.8 to 80 mmol L
. Ferric ions (Fe(III)) enhanced CH
Br production, while chloride inhibited it, with or without Fe(III). Meanwhile, methyl chloride (CH
Cl) was generated in the presence of chloride and was inhibited by Fe(III). The different effects of Fe(III) on the formation of CH
Cl and CH
Br indicate their diverse formation paths. Based on the intermediates identified by liquid chromatography-mass spectrometry and the confirmation of the formation of Fe(III)-SA complexes, it was proposed that there were two formation paths of CH
Br from SA in the bromide-enriched water under simulated sunlight irradiation. One path was via nucleophilic attack of Br
on the excited state protonation of SA; the other was via the combination of methyl radical and bromine radical when Fe(III) was present. This work suggests that the photochemical formation of CH
Br may act as a potential natural source of CH
Br in the bromide-enriched environmental matrix, and helps in better understanding the formation mechanism of CH
Br.


Negative effect of methyl bromide fumigation work on the central nervous system

Min-Goo Park, Jungmi Choi, Young-Seoub Hong, Chung Gyoo Park, Byoung-Gwon Kim, Se-Young Lee, Hyoun-Ju Lim, Hyoung-Ho Mo, Eunjo Lim, Wonseok Cha
PMID: 32745138   DOI: 10.1371/journal.pone.0236694

Abstract

Methyl bromide (MB) is a fumigant that has been widely used for killing pests on plants in trade, soils, and structures worldwide due to its excellent permeability and insecticidal effect; however, MB should be replaced because it is an ozone-depleting substance. It is well-known that MB is highly toxic and hazardous to workers, but the effects of exposure in asymptomatic workers have not been explored. The purpose of this study is to investigate the impact of MB fumigation on the health of fumigators at a sensitive level. The electroencephalogram (EEG) and urinary bromide ion levels of 44 fumigators (the study group) and 20 inspectors (the control) were measured before and after fumigation work from February to August 2019 in Busan, Korea. The mean post-work concentration of bromide ion (18.311 μg/mg CRE) in the fumigators was significantly increased from the pre-work level (7.390 μg/mg CRE) (P<0.001). The fumigator post-work median frequencies (MDF) and alpha-to-theta ratios (ATR) of EEG index were significantly decreased compared to the pre-work values (P<0.05 for all indices). In contrast, there were no significant differences in inspector EEG indices and urinary bromide ion. The urinary bromide ion levels in all the subjects were negatively correlated with MDF (P = 0.032). In conclusion, fumigators' EEG indices and urinary bromide ion suggested that occupational exposure to MB negatively affected the health of workers, although the workers were asymptomatic.


Explore Compound Types